Cas no 844694-83-3 (4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine)

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine structure
844694-83-3 structure
Nom du produit:4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
Numéro CAS:844694-83-3
Le MF:C17H25NO2
Mégawatts:275.38590502739
MDL:MFCD18379394
CID:989400
PubChem ID:11687711

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Propriétés chimiques et physiques

Nom et identifiant

    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
    • 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
    • 4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
    • 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine (ACI)
    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane
    • MDL: MFCD18379394
    • Piscine à noyau: 1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
    • La clé Inchi: RNBBLVXYZVHLNP-UHFFFAOYSA-N
    • Sourire: O(C)C1C(OC)=CC2CC(CC3CCNCC3)CC=2C=1

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-24120705-10.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
10.0g
$2823.0 2025-02-19
Enamine
EN300-24120705-1g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95%
1g
$656.0 2023-09-15
A2B Chem LLC
AH56531-10g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
10g
$3007.00 2024-04-19
1PlusChem
1P00G8CZ-100mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
100mg
$334.00 2024-04-21
Aaron
AR00G8LB-500mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
500mg
$729.00 2025-02-11
A2B Chem LLC
AH56531-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$726.00 2024-04-19
1PlusChem
1P00G8CZ-50mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
50mg
$244.00 2024-04-21
1PlusChem
1P00G8CZ-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$873.00 2024-04-21
Enamine
EN300-24120705-5.0g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
5.0g
$1903.0 2025-02-19
Enamine
EN300-24120705-0.05g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.05g
$153.0 2025-02-19

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
1.2 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 d, 28 atm, 65 °C
Référence
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
2.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
3.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.2 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  20 d, 30 atm, 65 °C
Référence
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Référence
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Référence
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Raw materials

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preparation Products

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